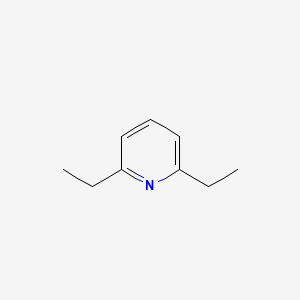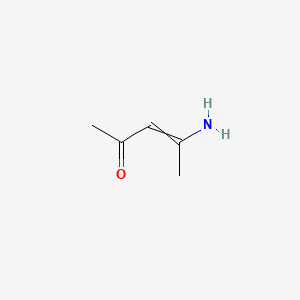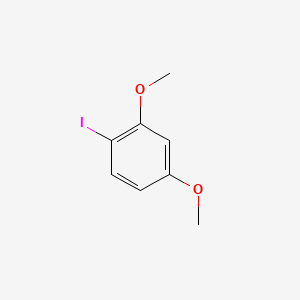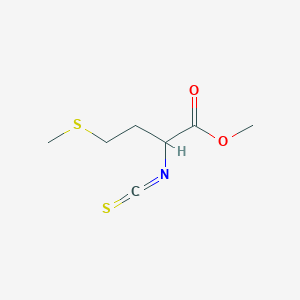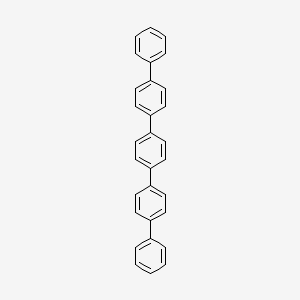
p-Quinqphényle
Vue d'ensemble
Description
p-Quinquephenyl: is an organic compound consisting of five phenyl rings connected in a linear arrangement. It is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields. The molecular formula of p-Quinquephenyl is C₃₀H₂₂, and it has a molecular weight of 382.4957 g/mol .
Applications De Recherche Scientifique
Chemistry:
- p-Quinquephenyl is used as a building block in the synthesis of various organic compounds and materials. Its stability and electronic properties make it suitable for use in organic semiconductors and light-emitting diodes .
Biology and Medicine:
- Research is ongoing to explore the potential biological activities of p-Quinquephenyl derivatives. These compounds may exhibit antimicrobial, anticancer, or other pharmacological properties .
Industry:
- p-Quinquephenyl is used in the production of high-performance polymers and materials. Its ability to form stable, high-quality crystals makes it valuable in the development of optoelectronic devices .
Mécanisme D'action
Target of Action
p-Quinquephenyl is a unique compound that primarily targets the formation of supramolecular nano-assemblies . It incorporates lateral hydroxyl or methoxyl groups in the center positions and oligo (ethylene oxide)s as the coil segments . These molecules are the primary targets of p-Quinquephenyl and play a significant role in its self-assembling behavior .
Mode of Action
p-Quinquephenyl interacts with its targets through non-covalent interactions . Molecules with lateral methoxyl groups in the rod segments self-assemble into oblique columnar structures in the crystalline phase and transform into nematic phases . On the other hand, molecules with hydroxyl groups in the center of their rod segments self-organize into hexagonal perforated lamellar and oblique columnar nano-structures in the crystalline and liquid crystalline phase, respectively .
Biochemical Pathways
The biochemical pathways affected by p-Quinquephenyl are primarily related to the formation of various supramolecular nano-structures . The lateral methoxyl or hydroxyl groups, present in the center of the rod segments, significantly influence the formation of these structures . The downstream effects include the aggregation of these molecules into nano-ribbons and vesicles in aqueous solutions, depending on their lateral groups and oligo (ethylene oxide) chain lengths .
Pharmacokinetics
The compound’s ability to form various supramolecular nano-structures suggests potential implications for its bioavailability .
Result of Action
The primary result of p-Quinquephenyl’s action is the formation of various supramolecular nano-structures . These structures are formed in both the bulk state and in aqueous solution, demonstrating the compound’s versatile self-assembling behavior . In addition, p-Quinquephenyl has been shown to exhibit superconducting properties when doped with potassium .
Action Environment
The action of p-Quinquephenyl is influenced by environmental factors such as the presence of aqueous solutions and the type of lateral groups present in the rod segments . These factors significantly influence the formation of various supramolecular nano-structures . Furthermore, the superconducting properties of p-Quinquephenyl are observed when the compound is doped with potassium .
Analyse Biochimique
Biochemical Properties
p-Quinquephenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, p-Quinquephenyl can bind to certain proteins, altering their conformation and activity. This interaction can influence enzymatic reactions, either inhibiting or enhancing the enzyme’s function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, making it a valuable tool for studying protein-ligand interactions .
Cellular Effects
p-Quinquephenyl has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, p-Quinquephenyl can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, p-Quinquephenyl can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of p-Quinquephenyl involves its binding interactions with biomolecules. p-Quinquephenyl can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, p-Quinquephenyl can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Quinquephenyl can change over time. The compound’s stability and degradation are important factors to consider. p-Quinquephenyl is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term studies have shown that p-Quinquephenyl can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of p-Quinquephenyl vary with different dosages in animal models. At low doses, p-Quinquephenyl can have beneficial effects, such as enhancing enzymatic activity and improving metabolic function. At high doses, p-Quinquephenyl can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
p-Quinquephenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, p-Quinquephenyl can inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites. This inhibition can affect the overall metabolic balance within the cell, leading to changes in cellular function and health .
Transport and Distribution
Within cells and tissues, p-Quinquephenyl is transported and distributed through specific transporters and binding proteins. These interactions help localize p-Quinquephenyl to specific cellular compartments, where it can exert its effects. The compound’s distribution can also affect its accumulation within cells, influencing its overall activity and function .
Subcellular Localization
p-Quinquephenyl is localized to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The subcellular localization of p-Quinquephenyl can affect its activity and function, as it interacts with different biomolecules within these compartments. For example, in the nucleus, p-Quinquephenyl can interact with transcription factors, influencing gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Triphenylphosphine and p-Xylylene Dichloride Method:
- A mixture of triphenylphosphine and p-xylylene dichloride in dimethylformamide is heated at reflux with stirring for three hours. The resulting white crystalline solid is collected and dried .
- The intermediate product, 1,4-bis-(4-phenylbutadienyl)benzene, is then reacted with diethyl acetylenedicarboxylate in o-dichlorobenzene at reflux for three hours. The mixture is cooled, and potassium hydroxide is added, followed by refluxing for two hours. The final product, p-Quinquephenyl, is obtained after several purification steps .
-
Physical Vapor Transport Method:
- High-quality crystals of p-Quinquephenyl can be grown by slow cooling of a hot chlorobenzene solution. Alternatively, physical vapor transport can be used to grow large-area free-standing single crystals .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- p-Quinquephenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinone derivatives .
-
Reduction:
-
Substitution:
- p-Quinquephenyl can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically yield halogenated or nitrated derivatives .
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Halogens, nitric acid.
Major Products:
- Quinone derivatives (oxidation).
- Partially hydrogenated derivatives (reduction).
- Halogenated or nitrated derivatives (substitution).
Comparaison Avec Des Composés Similaires
- p-Quaterphenyl
- p-Sexiphenyl
- p-Terphenyl
Comparison:
p-Quinquephenyl stands out due to its unique balance of stability, electronic properties, and ability to form high-quality crystals, making it a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
1,4-bis(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUOJTVNIHQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184751 | |
| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-05-0 | |
| Record name | p-Quinquephenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quinquephenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: p-Quinquephenyl, also known as pentaphenyl, has a molecular formula of C30H22 and a molecular weight of 382.51 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize p-quinquephenyl. These include:
- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule and can be used to determine the band gap. Studies have shown absorption peaks around 325 nm and a band gap of 3.27–3.34 eV for p-quinquephenyl derivatives. []
- Fluorescence spectroscopy: Reveals information about the excited state properties of the molecule. p-Quinquephenyl exhibits strong blue fluorescence, with emission maxima varying depending on the solvent and aggregation state. [, ]
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule. Characteristic bands in the region of 680-920 cm-1 have been observed and assigned. []
- Raman spectroscopy: Complementary to IR spectroscopy, provides information about molecular vibrations. Studies have focused on chain length effects on specific vibrational modes. []
- NMR spectroscopy: Both 1H and 13C NMR data have been used to confirm the structure and analyze the chemical environment of protons and carbons in p-quinquephenyl and its derivatives. [, ]
ANone: p-Quinquephenyl exhibits various phase transitions depending on temperature:
- Crystalline phase: At room temperature, p-quinquephenyl exists as a crystalline solid. [, , ] It undergoes a solid-state transition upon cooling to 110 K, attributed to a conformational change from an averaged planar to a static non-planar structure. []
- Liquid crystalline phases: Upon heating, p-quinquephenyl transitions to a nematic phase and a monotropic smectic A phase before melting. [, , ] The nematic phase exhibits only orientational order, while the smectic A phase possesses both orientational and positional order. []
- Isotropic phase: At even higher temperatures, p-quinquephenyl transitions to an isotropic liquid. [, ]
A: High-pressure studies using X-ray diffraction have revealed changes in the intermolecular distances and molecular arrangement of crystalline p-quinquephenyl. [, ] These changes influence bulk properties like optical response and charge transport. The bulk modulus of p-quinquephenyl has been determined to be 93 kbar, with a pressure derivative of 7.5. [, ]
A: The solubility of p-quinquephenyl depends on its structure and the presence of substituents. While unsubstituted p-quinquephenyl has limited solubility, derivatives with phenyl or biphenyl side groups exhibit enhanced solubility in organic solvents like tetrahydrofuran and chloroform. [] Introducing alkoxy side chains can further improve solubility. []
ANone: Due to its electronic and structural properties, p-quinquephenyl and its derivatives have been explored for various applications, including:
- Organic thin film transistors (OTFTs): p-Quinquephenyl exhibits promising field-effect mobility (10-1 cm2/V s) and on/off current ratios (105-106), making it a potential candidate for OTFTs. []
- Organic light-emitting diodes (OLEDs): Derivatives like perfluoro-1,3,5-tris(p-quinquephenyl)benzene (PF-16Y) have been investigated as electron-transport layers in OLEDs due to their high electron mobility. [, ]
- Blue-light-emitting materials: Polyamides containing p-quinquephenyl units exhibit strong blue fluorescence, making them suitable for light-emitting applications. []
A: The high degree of molecular ordering observed in p-quinquephenyl films, revealed through X-ray diffraction, is believed to contribute to its good field-effect mobility in OTFTs. [] Longer chain oligophenyls like p-sexiphenyl show even higher mobility, suggesting that increasing the chain length can enhance charge transport properties. []
A: Studies have investigated the interaction of p-quinquephenyl with alkali metals like potassium. [, , ] Doping p-quinquephenyl with potassium leads to interesting electronic changes and potential superconducting behavior. Raman spectroscopy has revealed the formation of bipolarons upon potassium intercalation, highlighting the role of charge transfer in these interactions. [, ]
ANone: Yes, p-quinquephenyl can be chemically modified to create a diverse range of materials. Researchers have successfully synthesized various derivatives, including:
- Ethynyl-substituted p-quinquephenyls: These derivatives can be further converted into extended fused-ring structures with interesting optical properties. [, ]
- Alkoxy-substituted p-quinquephenyl polyesters: These polymers exhibit liquid crystalline behavior and have potential applications in areas like displays and sensors. []
- Polyamides and polyimides: Incorporating p-quinquephenyl units into the polymer backbone results in materials with high thermal stability and solubility in organic solvents. [, ]
A: Studies have demonstrated that externally introduced bromine atoms can steer the on-surface reactions of p-quinquephenyl on copper surfaces. [] The presence of bromine at a specific stoichiometric ratio promotes highly selective trans-dehydrogenation coupling at the meta-C-H site of p-quinquephenyl molecules. This selectivity arises from the influence of bromine on the molecular assembly structure, electronic properties, and adsorption stability of the reacting molecules. []
ANone: Yes, computational chemistry has been employed to study the conformational properties and electronic structure of p-quinquephenyl:
- Torsional energy calculations: Density functional theory (DFT) calculations have been used to investigate the torsional energy curves of p-quinquephenyl, revealing the energy barriers associated with rotations around the phenyl-phenyl bonds. [] These calculations provide insights into the conformational preferences and flexibility of the molecule.
- Molecular dynamics simulations: Simulations have been used to understand the dynamic behavior of p-quinquephenyl in different phases and to investigate its self-assembly properties. [, ] These simulations help to elucidate the relationship between molecular structure, intermolecular interactions, and macroscopic properties.
A: p-Quinquephenyl played a crucial role in understanding liquid crystals. Early observations of its liquid crystalline behavior, along with its homologues like p-sexiphenyl, contributed significantly to the development of theories and models describing the behavior of rod-like molecules in liquid crystalline phases. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




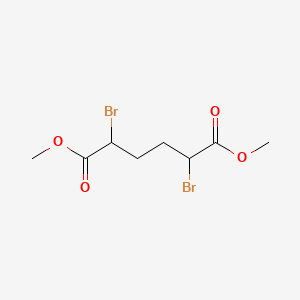
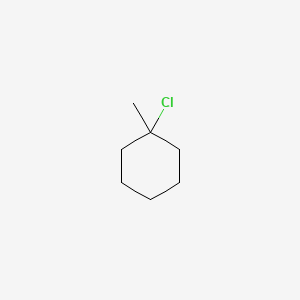

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
